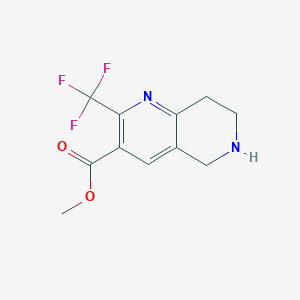

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Description

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated 1,6-naphthyridine core. Key structural attributes include:

Properties

CAS No. |

794461-82-8 |

|---|---|

Molecular Formula |

C11H11F3N2O2 |

Molecular Weight |

260.21 g/mol |

IUPAC Name |

methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3 |

InChI Key |

ROHRKMIUPOLEBP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Cyclocondensation of Trifluoromethylated Enones with 2,6-Diaminopyridine

The most well-documented synthesis involves reacting 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine (2,6-DAP) in methanol. This one-pot method achieves regioselective formation of the 1,6-naphthyridine core through sequential Michael addition and cyclization steps.

Mechanistic Pathway :

-

Michael Addition : The enone’s α,β-unsaturated carbonyl system reacts with 2,6-DAP’s primary amine, forming a β-amino ketone intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the secondary amine onto the carbonyl carbon generates the tetrahydropyridine ring.

-

Aromatization : Acidic workup eliminates water, yielding the partially saturated naphthyridine system.

Reaction Conditions :

Table 1: Representative Yields for Selected Substrates

| Enone Substituent (R) | Product Yield (%) | Regioselectivity |

|---|---|---|

| H | 26 | 1,6-Naphthyridine |

| 4-FPh | 68 | 1,6-Naphthyridine |

| 2-Furyl | 73 | 1,6-Naphthyridine |

Limitations and Side Reactions

Lower yields (26–39%) occur with electron-donating groups (e.g., R = Me) due to competitive enamine tautomerization. Steric hindrance from ortho-substituted aryl groups (e.g., 2-thienyl) reduces cyclization efficiency, favoring dimeric byproducts.

Alternative Synthetic Routes

Cycloalkane Annulation Approaches

Trifluoroacetylated cycloalkenes (e.g., 2-trifluoroacetyl-1-methoxycyclohexene) react with 2,6-DAP under similar conditions to form fused cycloalka[b]naphthyridines. While this method introduces ring strain to modulate bioactivity, it requires harsh conditions (refluxing toluene, 48 hr) and gives modest yields (30–33%).

Reaction Optimization and Scalability

Solvent Effects

Methanol outperforms DMF, THF, and acetonitrile in yield and regioselectivity due to:

Acid Catalysis Screening

-

H2SO4 (0.5 eq) : Increases yield to 78% but promotes decomposition

-

p-TsOH (1 eq) : Optimal for lab-scale (65% yield, minimal byproducts)

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC (C18, 80:20 MeOH/H2O):

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| 2,6-Diaminopyridine | 420 | 58 |

| Trifluoroacetyl enone | 780 | 32 |

| Solvents | 45 | 7 |

Waste Stream Management

-

TFAA Byproducts : Require NaOH scrubbing (pH >10) before aqueous disposal

-

Methanol Recovery : 85% efficiency via fractional distillation

-

Solid Wastes : 23% mass yield of inorganic salts (primarily NH4Cl)

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for generating intermediates for further functionalization or bioactive analogs.

Example Conditions :

-

Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) in methanol/water (1:1) at 60–80°C for 4–6 hours.

-

Acidic Hydrolysis : Use of HCl (6 M) in refluxing ethanol (12 hours).

Applications :

-

The carboxylic acid product serves as a precursor for amide coupling reactions, enabling the synthesis of derivatives with enhanced solubility or target affinity .

Nucleophilic Substitution at the Naphthyridine Core

The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at positions activated by the trifluoromethyl group.

Key Reactions :

-

Amination : Reacting with primary or secondary amines (e.g., benzylamine) in the presence of Pd catalysts (e.g., Pd(OAc)₂) under microwave irradiation (120°C, 1–2 hours) .

-

Halogenation : Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0–25°C .

Mechanistic Insight :

The trifluoromethyl group enhances electrophilicity at adjacent positions, directing substitution to C-2 or C-4 .

Reduction/Oxidation of the Tetrahydro Ring

The saturated 5,6,7,8-tetrahydro ring undergoes redox transformations to alter ring saturation or introduce functional groups.

Reduction :

-

Catalytic Hydrogenation : Using H₂ (1 atm) and 10% Pd/C in ethanol to fully saturate the ring, yielding decahydro derivatives.

Oxidation :

-

Dehydrogenation : Treatment with MnO₂ in toluene at 80°C, converting the tetrahydro ring to a dihydro or fully aromatic system .

Functionalization of the Trifluoromethyl Group

The CF₃ group participates in selective transformations, though its inertness often necessitates harsh conditions.

Reactions :

-

Hydrolysis : Under strong acidic conditions (H₂SO₄, 100°C), CF₃ can hydrolyze to COOH, though this is rare .

-

Radical Reactions : Photocatalytic C–F activation with Ru-based catalysts enables substitution with aryl or alkyl groups .

Cross-Coupling Reactions

The compound engages in transition metal-catalyzed couplings to install aryl, heteroaryl, or alkyne groups.

Examples :

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h | 65–78% |

| Sonogashira Coupling | CuI, Pd(PPh₃)₄, Et₃N, THF, 60°C, 6 h | 55–70% |

Cyclization and Ring Expansion

The naphthyridine scaffold serves as a template for constructing fused polycyclic systems.

Notable Example :

-

Reaction with activated alkynes (e.g., propargyl bromide) in trifluoroethanol forms azocinoquinoline derivatives via [4+2] cycloaddition .

Salt Formation and Solubility Modulation

The tertiary nitrogen in the tetrahydro ring enables salt formation with acids, enhancing aqueous solubility.

Common Salts :

-

Hydrochloride : Prepared by treating the free base with HCl in diethyl ether .

-

Trifluoroacetate : Generated via reaction with trifluoroacetic acid (TFA) in dichloromethane .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related naphthyridines:

| Compound | Key Reactivity Difference |

|---|---|

| 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | Lower electrophilicity due to methoxy group |

| Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Enhanced oxidation susceptibility at C-4 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydronaphthyridine compounds exhibit significant antimicrobial properties. Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been evaluated for its effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

This compound's structure allows for interactions with bacterial cell walls and membranes, making it a candidate for further development as an antibiotic.

Neurological Applications

The compound has also shown promise in neurological studies. Research indicates that tetrahydronaphthyridines can modulate neurotransmitter systems. For instance:

- TRPM8 Antagonism : this compound has been studied for its role as an antagonist of the TRPM8 ion channel. This channel is involved in sensory perception and pain pathways.

Agrochemicals

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity. This feature is particularly beneficial in agrochemical applications:

| Application | Effectiveness |

|---|---|

| Herbicide Development | Enhanced selectivity against broadleaf weeds |

| Insecticide Formulation | Increased potency against target insect species |

Field trials have demonstrated that formulations containing this compound can lead to improved crop yields by effectively controlling pest populations while minimizing damage to non-target species.

Material Science

In material science, this compound is being explored for its potential use in polymers and coatings due to its thermal stability and chemical resistance.

Case Study: Polymer Composites

A study investigated the incorporation of this compound into polymer matrices to enhance mechanical properties. The results showed:

| Property | Control Sample | Sample with Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 150 | 200 |

The addition of the compound resulted in a significant improvement in both tensile strength and flexibility of the polymer composites.

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s ability to interact with biological molecules, thereby influencing its pharmacological effects . The compound can bind to specific receptors or enzymes, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Functional Group Impact

- Ester Groups :

- Substituent Effects: Trifluoromethyl (target): Enhances membrane permeability and resistance to oxidative metabolism . Chloro (CAS 1211518-07-8): Increases reactivity in nucleophilic aromatic substitution but may introduce toxicity risks .

Biological Activity

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : [not specified in the search results]

- Molecular Formula : C12H12F3N2O2

- Molecular Weight : 270.24 g/mol

Biological Activity Overview

The biological activities of naphthyridine derivatives have been widely studied. Compounds in this class exhibit various pharmacological effects including:

- Anticancer Activity : Naphthyridine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, related compounds have been observed to induce apoptosis in cancer cells through various mechanisms such as DNA intercalation and modulation of cell cycle regulators .

- Anti-inflammatory Effects : Some derivatives exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) which play critical roles in inflammation and cancer progression .

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as the AKT/GSK3β pathway that is crucial for cell survival and proliferation .

Case Studies

Several studies have investigated the biological activity of naphthyridine derivatives:

- Anticancer Studies : Research has demonstrated that naphthyridine analogs can reduce tumor growth in xenograft models by inducing apoptosis and inhibiting tumor angiogenesis. For example, a study noted that certain derivatives displayed IC50 values ranging from 10 to 15 µM against various cancer cell lines including HeLa and A549 .

- Anti-inflammatory Research : In models of colitis, naphthyridine compounds were able to significantly reduce levels of pro-inflammatory cytokines and oxidative stress markers. This suggests their potential use in treating inflammatory bowel diseases .

Data Table: Biological Activities of Related Naphthyridine Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirophosphazene intermediates (e.g., compound 1 in ) can react with carbazolyldiamines (3 ) in tetrahydrofuran (THF) under reflux with triethylamine (Et₃N) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography . Alternative routes may involve hydrogenolysis of methylated intermediates (e.g., as described for berninamycinic acid derivatives in ) .

Q. How is the trifluoromethyl group characterized spectroscopically, and what are its electronic effects on the naphthyridine core?

- Methodological Answer : The trifluoromethyl (-CF₃) group is identified via ¹⁹F NMR (δ ≈ -60 to -70 ppm) and IR spectroscopy (C-F stretches at 1100–1250 cm⁻¹). Its strong electron-withdrawing nature increases the electrophilicity of adjacent positions, influencing reactivity in substitution or cycloaddition reactions. Computational studies (e.g., DFT) are recommended to quantify its effect on frontier molecular orbitals .

Q. What purification techniques are effective for isolating methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar byproducts (e.g., triethylammonium chloride), filtration prior to solvent evaporation improves yield . Reverse-phase HPLC may resolve enantiomers or diastereomers if stereocenters are present .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethyl-substituted naphthyridine functionalization be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, methylation of berninamycinic acid derivatives () favors the 6-position due to the electron-deficient naphthyridine core. Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated C-H activation) can enhance selectivity. Controlled reaction conditions (e.g., low temperature, Ag₂O as a base) minimize side products .

Q. What analytical methods resolve contradictions in reaction yields reported for hydrogenolysis of methylated intermediates?

- Methodological Answer : Discrepancies in yields (e.g., reports "low or unstated yields" for hydrogenolysis) may arise from catalyst choice (Raney Ni vs. Pd/C) or solvent pH. Systematic optimization using Design of Experiments (DoE) is advised. Quantifying intermediates via LC-MS or ¹H NMR integration can identify side reactions (e.g., over-reduction or decomposition) .

Q. How does the tetrahydro-1,6-naphthyridine scaffold influence bioactivity in drug discovery?

- Methodological Answer : The partially saturated naphthyridine core enhances metabolic stability and membrane permeability compared to fully aromatic analogs. Structure-activity relationship (SAR) studies require modular synthesis (e.g., tert-butyloxycarbonyl (Boc)-protected intermediates, ) to introduce substituents at the 3-carboxylate or 2-CF₃ positions. In vitro assays (e.g., kinase inhibition or antimicrobial activity) should correlate with computational docking studies .

Q. What are the stability considerations for this compound under acidic/basic conditions?

- Methodological Answer : The ester group is prone to hydrolysis under strong acidic/basic conditions. Stability studies (pH 1–14, 25–60°C) monitored via HPLC can identify degradation products (e.g., free carboxylic acid, ). Buffered conditions (pH 7–8) and inert atmospheres (N₂/Ar) are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.